molecular formula C16H18N4O B3833396 4-(PHENYLAMINO)-N'-[(E)-(PYRIDIN-3-YL)METHYLIDENE]BUTANEHYDRAZIDE

4-(PHENYLAMINO)-N'-[(E)-(PYRIDIN-3-YL)METHYLIDENE]BUTANEHYDRAZIDE

Cat. No.: B3833396
M. Wt: 282.34 g/mol
InChI Key: GWSZINVYVVUVMG-CPNJWEJPSA-N
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Description

4-(PHENYLAMINO)-N’-[(E)-(PYRIDIN-3-YL)METHYLIDENE]BUTANEHYDRAZIDE is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a phenylamino group, a pyridine ring, and a butanehydrazide moiety, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(PHENYLAMINO)-N’-[(E)-(PYRIDIN-3-YL)METHYLIDENE]BUTANEHYDRAZIDE typically involves the condensation of a phenylamine derivative with a pyridine-3-carbaldehyde, followed by the reaction with butanehydrazide. The reaction conditions often include the use of solvents such as ethanol or methanol and may require the presence of catalysts or acidic conditions to facilitate the condensation reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and green chemistry principles to minimize waste and improve yield .

Chemical Reactions Analysis

Types of Reactions

4-(PHENYLAMINO)-N’-[(E)-(PYRIDIN-3-YL)METHYLIDENE]BUTANEHYDRAZIDE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .

Scientific Research Applications

4-(PHENYLAMINO)-N’-[(E)-(PYRIDIN-3-YL)METHYLIDENE]BUTANEHYDRAZIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(PHENYLAMINO)-N’-[(E)-(PYRIDIN-3-YL)METHYLIDENE]BUTANEHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(PHENYLAMINO)-N’-[(E)-(PYRIDIN-3-YL)METHYLIDENE]BUTANEHYDRAZIDE is unique due to its combination of a phenylamino group, a pyridine ring, and a butanehydrazide moiety. This unique structure contributes to its diverse chemical reactivity and potential biological activities, distinguishing it from other similar compounds .

Properties

IUPAC Name

4-anilino-N-[(E)-pyridin-3-ylmethylideneamino]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O/c21-16(20-19-13-14-6-4-10-17-12-14)9-5-11-18-15-7-2-1-3-8-15/h1-4,6-8,10,12-13,18H,5,9,11H2,(H,20,21)/b19-13+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWSZINVYVVUVMG-CPNJWEJPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NCCCC(=O)NN=CC2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)NCCCC(=O)N/N=C/C2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(PHENYLAMINO)-N'-[(E)-(PYRIDIN-3-YL)METHYLIDENE]BUTANEHYDRAZIDE
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